molecular formula C17H18O5 B1352506 {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 887833-29-6

{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B1352506
CAS No.: 887833-29-6
M. Wt: 302.32 g/mol
InChI Key: OJSKMJCWTUNWME-UHFFFAOYSA-N
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Description

{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid (CAS: 887833-29-6) is a coumarin derivative with a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol . Structurally, it features:

  • Methyl groups at positions 4 and 8 of the coumarin core.
  • A 2-methylprop-2-en-1-yl (prenyl) group at the 7-oxy position.
  • An acetic acid moiety at position 2.

The compound has been utilized in laboratory research, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-9(2)8-21-14-6-5-12-10(3)13(7-15(18)19)17(20)22-16(12)11(14)4/h5-6H,1,7-8H2,2-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKMJCWTUNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134590
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887833-29-6
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887833-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the 2-Methylprop-2-en-1-yl Group: This step involves the etherification of the chromen-2-one core with 2-methylprop-2-en-1-ol under acidic conditions.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the 2-methylprop-2-en-1-yl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that coumarin derivatives exhibit significant anticancer activities. For example, studies on similar compounds have shown their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Antimicrobial Effects

Coumarins have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Agriculture

The compound's potential use as a pesticide or herbicide is noteworthy. Coumarins are known to possess phytotoxic properties that can be utilized to control unwanted plant species or pests in agricultural settings.

Material Science

In material science, coumarin derivatives are being explored for their photochemical properties. They can be incorporated into polymer matrices to create light-sensitive materials used in photolithography and other applications requiring controlled light exposure .

Case Studies

  • Anticancer Activity Study : A study conducted on a series of coumarin derivatives demonstrated that modifications to the structure significantly enhanced their anticancer efficacy against MCF-7 cells. The results indicated a correlation between structural features and biological activity, providing insights into designing more effective anticancer agents .
  • Synthesis and Application in Photovoltaics : Another study focused on synthesizing coumarin-based polymers for use in organic photovoltaic cells. The research highlighted how these materials could improve energy conversion efficiencies due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Modifications at the 7-Oxy Position

Compound Name Substituent at 7-Oxy Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-Methylprop-2-en-1-yl (prenyl) C₁₇H₁₈O₅ 302.32 Lab research (discontinued)
ZINC06623951 (CAA) 3-Methylbut-2-en-1-yl C₁₈H₂₀O₅ 316.35 Glucagon receptor inhibitor (Glide score: -9.53 kcal/mol)
EMAC10163a (Methyl ester derivative) 2-(4-Methylphenyl)-2-oxoethyl C₂₀H₂₀O₆ 356.37 Intermediate in antitumor agent synthesis
EMAC10163f (Methyl ester derivative) 2-(3-Nitrophenyl)-2-oxoethyl C₁₉H₁₇NO₇ 371.34 Synthetic intermediate
[4,8-Dimethyl-7-(tetrazol-5-ylmethoxy)-...] 1H-Tetrazol-5-ylmethyl C₁₆H₁₆N₄O₅ 344.33 Potential bioisostere for carboxylic acid

Key Observations :

  • The tetrazole-containing analogue () replaces the acetic acid with a bioisosteric group, which may improve metabolic stability .

Alkyl Chain Modifications

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Notes Reference
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Hexyl at position 3 C₁₉H₂₄O₅ 332.39 Increased lipophilicity vs. target compound
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-...} Chlorine at position 6 C₁₆H₁₅ClO₅ 323.0 Higher reactivity due to electron-withdrawing Cl

Key Observations :

  • Hexyl substitution () increases molecular weight and lipophilicity, which may alter pharmacokinetic profiles .

Biological Activity

{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a chromenone derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer treatments. This article reviews the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is C17H18O5C_{17}H_{18}O_5, with a molecular weight of approximately 302.32 g/mol. The structure features a chromenone core with various functional groups that contribute to its biological properties.

Property Details
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
IUPAC Name{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
CAS Number8022448

Antimicrobial Activity

Recent studies have demonstrated that various coumarin derivatives exhibit significant antimicrobial properties. For instance, a study on synthesized coumarin derivatives showed promising antibacterial effects against strains such as E. coli and Staphylococcus aureus. The activity was attributed to the presence of specific substituents on the coumarin skeleton, indicating that modifications can enhance efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of chromenone derivatives has been explored through various in vitro assays. One study indicated that compounds with similar structural motifs could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting that {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid may exert similar effects .

Anticancer Activity

The anticancer properties of this compound were evaluated using several cancer cell lines. In vitro assays revealed that it could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Specifically, research indicated that chromenone derivatives could inhibit topoisomerase II activity, a validated target for cancer therapy .

Case Studies

  • Antibacterial Study : A study conducted on synthesized coumarins found that specific derivatives exhibited IC50 values ranging from 52 to 380 µM against bacterial enzymes, highlighting the structure–activity relationship crucial for developing effective antimicrobial agents .
  • Anti-inflammatory Mechanism : In a controlled experiment, a derivative similar to {4,8-dimethyl...} was shown to reduce TNF-alpha levels by 60% in stimulated macrophages, indicating significant anti-inflammatory potential .
  • Cancer Cell Line Evaluation : A series of assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in markers indicative of apoptosis .

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